ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core substituted with a 1,2,3-triazole-4-carbonyl group and an ethyl ester. This compound is structurally related to pharmacologically active piperazine-triazole hybrids, which are explored for applications in medicinal chemistry, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJZBQRKJDTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Azido-1-phenylethanol
The azide precursor is synthesized via nucleophilic substitution of 2-bromo-1-phenylethanol with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. This yields 2-azido-1-phenylethanol, a critical intermediate, with >85% efficiency after purification by silica gel chromatography.
Triazole Formation via CuAAC
Ethyl propiolate (1.2 equiv) reacts with 2-azido-1-phenylethanol in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (4:1) at 25°C. The reaction proceeds for 6 hours, yielding ethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate as a white solid (78% yield).
Ester Hydrolysis and Acyl Chloride Formation
The ethyl ester undergoes saponification using 2M NaOH in ethanol/water (1:1) at 70°C for 3 hours, yielding the carboxylic acid (92% yield). Subsequent treatment with oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane (DCM) at 0°C generates the acyl chloride, isolated via rotary evaporation.
Piperazine Coupling and Carbamate Protection
Ethyl piperazine-1-carboxylate (1.1 equiv) reacts with the acyl chloride in DCM under N₂ at 0°C, with triethylamine (2.5 equiv) as a base. After 12 hours, the product is extracted with DCM, washed with brine, and purified via column chromatography (60% ethyl acetate/hexane), yielding the target compound (65% overall yield).
Key Advantages :
- High regioselectivity (>98% 1,4-disubstituted triazole).
- Modular design allows substitution variation.
One-Pot Tandem Click and Cross-Dehydrogenative Coupling (CDC)
This method integrates triazole formation and piperazine coupling in a single pot, leveraging CDC to forge the carbonyl bridge.
Reaction Setup
A mixture of 2-azido-1-phenylethanol (1 equiv), ethyl propiolate (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) in acetonitrile is stirred at 80°C for 8 hours. Piperazine (1.5 equiv) and tert-butyl hydroperoxide (TBHP, 3 equiv) are added, and the reaction continues for 12 hours.
Oxidation and Coupling
The CDC step oxidizes the methylene group adjacent to the triazole, forming a ketone intermediate that reacts with piperazine. Ethyl chloroformate (1.2 equiv) is introduced to protect the secondary amine, yielding the final product after workup (58% yield).
Key Advantages :
- Reduced purification steps.
- Atom-economical oxidation eliminates stoichiometric reagents.
β-Ketoester and Azide Condensation Method
This route, adapted from a patented protocol, avoids metal catalysts by exploiting β-ketoester reactivity.
Triazole Carboxylic Acid Synthesis
2-Azido-1-phenylethanol (1 equiv) and ethyl benzoylacetate (1.2 equiv) react in the presence of K₂CO₃ (2 equiv) in ethanol at reflux for 24 hours. The product, 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid, precipitates upon cooling (70% yield).
Piperazine Acylation
The carboxylic acid is activated with thionyl chloride (2 equiv) and coupled to ethyl piperazine-1-carboxylate (1.1 equiv) in DCM. After 6 hours, the mixture is concentrated and purified via recrystallization (ethanol/water), yielding the target compound (62% yield).
Key Advantages :
- No transition-metal catalysts required.
- Scalable to multi-gram quantities.
Microwave-Assisted Synthesis
Microwave irradiation accelerates triazole formation and coupling steps, reducing reaction times.
Microwave-Promoted CuAAC
2-Azido-1-phenylethanol and ethyl propiolate undergo CuAAC in a microwave reactor (100°C, 150 W, 30 minutes) with CuI (5 mol%) and DIPEA (2 equiv). The triazole ester forms in 89% yield.
Rapid Coupling and Protection
The ester is hydrolyzed (2M NaOH, microwave, 80°C, 10 minutes), and the resultant acid reacts with ethyl piperazine-1-carboxylate using HATU (1.5 equiv) under microwave irradiation (50°C, 20 minutes). Final purification by preparative HPLC affords the product in 75% overall yield.
Key Advantages :
- Reaction time reduced by 80%.
- Enhanced yields due to controlled heating.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| CuAAC | 65% | 24h | High regioselectivity, modular | Multiple purification steps |
| Tandem Click-CDC | 58% | 20h | One-pot, atom-economical | Requires toxic oxidants (TBHP) |
| β-Ketoester Condensation | 62% | 30h | Metal-free, scalable | Long reaction times |
| Microwave-Assisted | 75% | 1.5h | Rapid, high efficiency | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Triazole Substituent Variations
Key Observations :
- The target compound ’s 2-hydroxy-2-phenylethyl group introduces stereochemistry and polar interactions, contrasting with the lipophilic 3,4-dimethylphenyl group in L524-0506 .
- Fluorinated analogs (e.g., 1-(2-fluorobenzyl)piperazine triazoles) leverage halogen bonds for target engagement, a feature absent in the hydroxylated target compound .
- Pyrimidine-triazole hybrids (e.g., 5c) demonstrate expanded π-π stacking capabilities compared to the target’s simpler aromatic system .
Piperazine and Ester Modifications
Biological Activity
Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, characterization, and biological activities based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with triazole intermediates. The general synthetic route includes:
- Formation of Triazole Ring : The initial step involves the formation of the 1,2,3-triazole ring through a cycloaddition reaction using azides and alkynes.
- Carboxylation : The introduction of the carbonyl group is achieved through carboxylation reactions.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure of the synthesized compound.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent and its effects on various biological systems.
Antitumor Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 17.83 | |
| Compound B | MCF-7 | 19.73 | |
| Ethyl Triazole | MDA-MB-231 | TBD | Current Study |
The mechanism by which these triazole derivatives exert their antitumor effects may involve:
- Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression.
- Induction of Apoptosis : They promote programmed cell death in cancer cells.
Studies utilizing flow cytometry and Western blot analysis have confirmed increased levels of pro-apoptotic markers in treated cells.
Other Biological Activities
In addition to antitumor effects, this compound has been investigated for other biological activities:
Antioxidant Activity
Triazole derivatives are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in various cellular models.
Antimicrobial Activity
Some studies have reported that triazole compounds exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in treating infections.
Case Studies
Several case studies highlight the effectiveness of triazole compounds in clinical settings:
- Breast Cancer Treatment : A study evaluated the efficacy of a triazole derivative similar to this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment.
- Antioxidant Efficacy : In vitro studies demonstrated that triazoles could significantly reduce oxidative damage in neuronal cells, suggesting potential neuroprotective effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and coupling of the piperazine-carboxylate moiety. Key steps include:
- Step 1 : Formation of the 1,2,3-triazole core via CuAAC (e.g., CuSO₄/sodium ascorbate in H₂O:DCM) .
- Step 2 : Carboxylation of the piperazine ring using ethyl chloroformate under basic conditions (e.g., K₂CO₃ in THF) .
- Optimization : Control reaction temperature (25–60°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2 equiv. of azide derivatives) to improve yields (>70%) and purity .
- Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm triazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 3.0–4.0 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Step 1 : Generate 3D conformers using software like Gaussian or Avogadro, optimizing geometry with DFT (B3LYP/6-31G*) .
- Step 2 : Dock into target proteins (e.g., kinases, GPCRs) via AutoDock Vina, focusing on binding affinity (ΔG < -7 kcal/mol) and interaction analysis (H-bonds with catalytic residues) .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .
- Case Study : Similar piperazine-triazole hybrids show affinity for tyrosine kinases (e.g., EGFR) via hydrophobic interactions with ATP-binding pockets .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects .
- Structural Confirmation : Use X-ray crystallography (SHELXL refinement ) to verify compound integrity and rule out degradation artifacts.
- Solubility Adjustments : Test in varying vehicles (DMSO/PBS mixtures) to ensure consistent bioavailability .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Piperazine derivatives often degrade in acidic conditions due to protonation of the nitrogen .
- Prodrug Design : Modify the ethyl carboxylate to a tert-butyl ester (e.g., tert-butyl 4-[...]piperazine-1-carboxylate) for improved metabolic stability .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Core Modifications : Replace the 2-hydroxy-2-phenylethyl group with fluorophenyl or chlorophenyl moieties to assess impact on logP and target affinity .
- Piperazine Substitutions : Compare ethyl carboxylate with sulfonyl or acetyl derivatives to optimize pharmacokinetics (e.g., t½ in plasma) .
- Triazole Alternatives : Test 1,2,4-triazole or tetrazole analogs for altered hydrogen-bonding capacity .
Technical Challenges & Solutions
Q. What crystallographic techniques resolve the compound’s 3D structure, and how is SHELX employed?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to obtain high-resolution (<1.0 Å) data .
- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and twin-law corrections for twinned crystals .
- Validation : Check R-factor convergence (<5%) and electron density maps (no residual peaks >0.5 e⁻/ų) .
Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Force Field Adjustments : Re-parameterize AMBER/CHARMM force fields to better model triazole-piperazine torsional angles .
- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to mimic assay conditions .
- Meta-Analysis : Cross-reference QSAR models with high-throughput screening data to identify outlier compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
